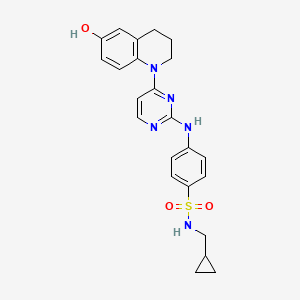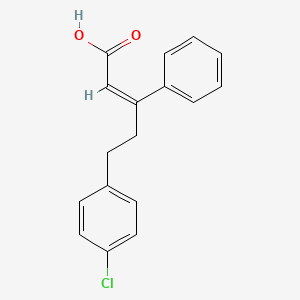
ピリンテグリン
概要
説明
Pyrintegrin is a 2,4-disubstituted pyrimidine compound known for its ability to activate β1 integrin and multiple growth factor receptors, including fibroblast growth factor receptor 1, insulin-like growth factor receptor 1, epidermal growth factor receptor 1, and human epidermal growth factor receptor 2 . This compound has garnered significant attention due to its role in enhancing integrin-dependent attachment and survival of human embryonic stem cells following trypsin-mediated single-cell dissociation .
科学的研究の応用
Pyrintegrin has a wide range of scientific research applications:
Chemistry: It is used as a β1 integrin agonist and a tool for studying integrin signaling pathways.
Medicine: The compound has potential therapeutic applications in soft tissue reconstruction and adipose tissue formation.
Industry: Pyrintegrin can be used in the development of biomaterials and scaffolds for tissue engineering.
作用機序
Target of Action
Pyrintegrin is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .
Mode of Action
Pyrintegrin interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .
Biochemical Pathways
The activation of β1-integrin by Pyrintegrin influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a compound
Result of Action
Pyrintegrin’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, Pyrintegrin stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .
Action Environment
It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds
生化学分析
Biochemical Properties
Pyrintegrin interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to regulate adipogenic specific markers . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
Pyrintegrin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Pyrintegrin treatment has been found to maintain a higher upregulation of both PPARγ and C/EBPα gene expression compared to control and ADM treated groups .
Molecular Mechanism
At the molecular level, Pyrintegrin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrintegrin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Pyrintegrin vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Pyrintegrin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Pyrintegrin is transported and distributed within cells and tissues in a manner that is currently being researched . It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Pyrintegrin and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
The synthesis of Pyrintegrin involves a multi-step process. One of the synthetic routes includes the reaction of 2,4-dichloropyrimidine with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of diisopropylethylamine in n-butanol at 40°C overnight. The intermediate product is then treated with boron tribromide in dichloromethane at -78°C, followed by warming to room temperature and purification by flash column chromatography . The final step involves the reaction of the intermediate with 4-amino-N-(cyclopropylmethyl)benzenesulfonamide in dimethylformamide with p-toluenesulfonic acid at 90°C overnight, yielding Pyrintegrin .
化学反応の分析
Pyrintegrin undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidine ring.
Common Reagents and Conditions: Reagents such as boron tribromide and p-toluenesulfonic acid are commonly used in its synthesis.
Major Products: The primary product of these reactions is Pyrintegrin itself, with intermediates formed during the synthesis process.
類似化合物との比較
Pyrintegrin is unique due to its ability to activate multiple growth factor receptors and enhance integrin signaling. Similar compounds include:
AZ960: A Janus kinase 2 inhibitor.
ZM336372: A Raf-1 activator.
These compounds, while having different primary targets, share the ability to modulate signaling pathways and enhance cellular processes.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)




